molecular formula C13H16O3 B13740548 4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid CAS No. 16206-40-9

4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B13740548
CAS No.: 16206-40-9
M. Wt: 220.26 g/mol
InChI Key: YZVXEXSBDIMRGV-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of a benzene ring attached to a butanoic acid chain, which is further substituted with methyl groups and an oxo group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring in benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can be compared with other similar compounds such as:

  • Benzenebutanoic acid, 2,5-dimethyl-
  • Benzenebutanoic acid, γ-oxo-, methyl ester

Uniqueness: The presence of the α,2,5-trimethyl-γ-oxo- substitution pattern in benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

CAS No.

16206-40-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16)

InChI Key

YZVXEXSBDIMRGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)C(=O)O

Origin of Product

United States

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